molecular formula C22H27N7O B10997464 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide

1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide

Cat. No.: B10997464
M. Wt: 405.5 g/mol
InChI Key: QOULQTGGCHAOQU-UHFFFAOYSA-N
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Description

The compound 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide is a heterocyclic molecule featuring a pyrimidine core substituted with two methyl groups at positions 4 and 4. This pyrimidine moiety is connected via a carboxamide linkage to a piperidine ring, which is further conjugated to a 1,2,4-triazole group bearing a phenethyl substituent.

Properties

Molecular Formula

C22H27N7O

Molecular Weight

405.5 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]piperidine-3-carboxamide

InChI

InChI=1S/C22H27N7O/c1-15-13-16(2)24-22(23-15)29-12-6-9-18(14-29)20(30)26-21-25-19(27-28-21)11-10-17-7-4-3-5-8-17/h3-5,7-8,13,18H,6,9-12,14H2,1-2H3,(H2,25,26,27,28,30)

InChI Key

QOULQTGGCHAOQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=NNC(=N3)CCC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. The synthetic route typically includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Dimethylpyrimidinyl Group: This step involves the reaction of the piperidine derivative with 4,6-dimethylpyrimidine under specific conditions to introduce the pyrimidinyl moiety.

    Attachment of the Phenylethyl-Triazolyl Group: The final step includes the reaction of the intermediate with 3-(2-phenylethyl)-1H-1,2,4-triazole to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring or other moieties are replaced with different groups using appropriate reagents.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique structure and biological activity.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name/ID Core Structure Key Substituents/Modifications Potential Applications
Target Compound Pyrimidine-piperidine-triazole-carboxamide 4,6-Dimethylpyrimidine; phenethyl-triazole Enzyme inhibition (speculative)
C08743791 (4,6-dimethyl-N-[3-(5-phenyl-1H-pyrazol-3-yl)-1H-1,2,4-triazol-5-yl]pyrimidin-2-amine) Pyrimidine-triazole-pyrazole Phenylpyrazole-triazole; lacks piperidine-carboxamide Cdc34 inhibition (computational)
C20209924 (5-methyl-N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2-indolinecarboxamide) Indoline-carboxamide-triazole-pyridine Pyridine-triazole; indoline-carboxamide Kinase/Receptor modulation
Pesticidal Derivatives (Patent EP2021) Heterocycl-yl amide with triazole Cyclopropylmethyl; methylsulfonyl substituents Agrochemicals (insecticides)
Piperidin-4-ylmethyl-pyrimidin-2-yl-amine (521273-76-7) Pyrimidine-piperidine Piperidin-4-ylmethyl; lacks triazole and carboxamide Fragment-based drug discovery

Key Observations:

Pyrimidine vs. Pyridine/Indoline Cores: The target compound’s 4,6-dimethylpyrimidine core distinguishes it from analogs like C20209924, which employs a pyridine or indoline system. The absence of a carboxamide in piperidin-4-ylmethyl-pyrimidin-2-yl-amine () highlights the importance of this group in the target compound for hydrogen bonding or target recognition .

Triazole Substituents: The phenethyl group on the triazole in the target compound contrasts with the phenylpyrazole in C08743791. In pesticidal derivatives (), triazoles are modified with methylsulfonyl or cyclopropylmethyl groups, emphasizing substituent-dependent activity shifts from pharmaceuticals to agrochemicals .

Carboxamide Linkage :

  • The carboxamide bridge in the target compound is absent in simpler pyrimidine-piperidine analogs (e.g., 521273-76-7). This group likely enhances binding specificity through hydrogen-bonding interactions, a feature shared with indoline-carboxamide analogs like C20209924 .

Pharmacokinetic and Physicochemical Properties

Table 2: Predicted Properties (Comparative Analysis)

Property Target Compound C08743791 C20209924
Molecular Weight ~450 g/mol ~380 g/mol ~410 g/mol
LogP (Lipophilicity) ~3.5 (moderate) ~2.8 (lower) ~3.1 (moderate)
Hydrogen Bond Donors 2 (triazole NH, carboxamide NH) 3 (triazole NH, pyrazole NH) 2 (carboxamide NH)
Solubility Moderate (carboxamide enhances polarity) Low (bulky pyrazole reduces solubility) Moderate (indoline improves solubility)

Insights:

  • The target compound’s higher LogP compared to C08743791 suggests better membrane penetration, critical for intracellular targets.
  • Its solubility profile is likely superior to pesticidal derivatives (), which prioritize stability over bioavailability .

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